Product packaging for Ethyl DL-methionate(Cat. No.:CAS No. 452-95-9)

Ethyl DL-methionate

Cat. No.: B1615581
CAS No.: 452-95-9
M. Wt: 177.27 g/mol
InChI Key: ARJXIGOIOGJAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl DL-methionate, more precisely identified as DL-Methionine ethyl ester hydrochloride (CAS 6297-53-6), is a chemically modified derivative of the essential amino acid methionine. This compound is characterized by the esterification of the carboxyl group and the protection of the amino group as a hydrochloride salt, which can enhance its permeability in certain experimental systems. With a molecular formula of C7H16ClNO2S and a molecular weight of 213.72 g/mol , it is typically supplied as a solid, hygroscopic powder with a melting point range of 72°C to 75°C . In biochemical research, ester derivatives of amino acids like this one are valuable tools. They are frequently utilized in peptide synthesis as building blocks and are investigated for their potential to improve the delivery of amino acids in various study models . Methionine itself is a fundamental amino acid crucial for protein synthesis and serves as a precursor for S-adenosylmethionine (SAMe), a universal methyl donor in cellular reactions . The encapsulation of methionine derivatives within polymer matrices, such as ethyl cellulose, is an active area of research to create pH-sensitive delivery systems for targeted release, mimicking the conditions found in specific biological environments . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B1615581 Ethyl DL-methionate CAS No. 452-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJXIGOIOGJAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-95-9
Record name Methionine, ethyl ester
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Record name Ethyl DL-methionate
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Stereochemical Control and Enantiomeric Resolution Strategies in Synthesis

Enantiomeric Resolution Techniques

Various chromatographic techniques have been successfully employed for the resolution of DL-methionine and its derivatives. These methods rely on the formation of transient diastereomeric complexes with a chiral selector, allowing for the separation of the enantiomers.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography using plates impregnated with a chiral selector, such as the glycopeptide antibiotic vancomycin, has been shown to resolve DL-methionine. asianpubs.org The separation mechanism is based on a combination of electrostatic interactions, hydrogen bonding, dipole-dipole interactions, and steric repulsion between the analyte and the chiral selector. asianpubs.org The choice of the mobile phase is critical for achieving good resolution. A solvent system composed of n-butanol, methanol, water, and acetic acid has been found to be effective. asianpubs.org The concentration of the chiral selector and the temperature also play significant roles in the separation efficiency. asianpubs.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful tool for the enantiomeric separation of amino acids and their esters. Chiral stationary phases (CSPs) are commonly used to achieve this separation. For instance, cyclofructan-based CSPs have been utilized for the separation of methionine enantiomers in the polar-organic separation mode. researchgate.net The mobile phase composition, including the use of additives like acetic acid and triethylamine, and the column temperature are key parameters that need to be optimized for successful separation. researchgate.net

Another HPLC-based approach involves the derivatization of the amino acid with a chiral reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form diastereomers that can be separated on a standard, non-chiral column. nih.gov This indirect method has proven effective for the separation of various amino acid enantiomers, including methionine. nih.gov

Gas Chromatography (GC)

Gas chromatography is another technique applicable to the chiral separation of amino acids after appropriate derivatization to increase their volatility. The use of chiral capillary columns, such as those coated with Chirasil-Dex, allows for the separation of derivatized amino acid enantiomers. researchgate.net For example, N-trifluoroacetyl-O-methyl ester derivatives of amino acids have been successfully resolved using comprehensive two-dimensional gas chromatography. nih.gov

Other Resolution Strategies

Other methods for resolving racemic mixtures include preferential crystallization. A process has been described for the resolution of DL-racemic mixtures of compounds that crystallize as a conglomerate by adding chiral enantioselective polymers to a supersaturated solution to inhibit the crystallization of one enantiomer. google.com

The table below summarizes various chromatographic conditions used for the enantiomeric resolution of methionine and its derivatives.

Technique Chiral Selector / Stationary Phase Mobile Phase / Conditions Reference
TLC Vancomycin impregnated silica (B1680970) geln-butanol-methanol-water-acetic acid (5:1.6:1.2:0.4, v/v/v/v) asianpubs.org
HPLC Isopropylcarbamate cyclofructan 6 CSPMethanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v) researchgate.net
MEKC (+)-1-(9-Fluorenyl) ethyl chloroformate (FLEC) derivatization10 mM sodium phosphate (B84403) (pH 6.8) or 5 mM sodium borate (B1201080) buffer (pH 9.2), each with 25 mM SDS and 10-15% acetonitrile nih.gov
GC Chirasil-Dex capillary columnDerivatization with reagents like methyl chloroformate and heptafluorobutanol researchgate.net
GCxGC Lipodex E stationary phaseN-trifluoroacetyl/methyl ester derivatization nih.gov

Reaction Mechanisms and Chemical Transformations of Ethyl Dl Methionate

Mechanistic Studies of Hydrolysis of Ethyl DL-methionate

The hydrolysis of amino acid esters, including this compound, is a fundamental reaction that has been studied under various conditions to elucidate the underlying mechanisms. researcher.life

Acid-Catalyzed Hydrolysis Kinetics and Proposed Mechanisms

The acid-catalyzed hydrolysis of esters like ethyl ethanoate is a well-documented process that proceeds via a pseudo-first-order kinetic model. doubtnut.comchemguide.co.ukscribd.com In this reaction, the ester reacts with water in the presence of an acid catalyst, such as hydrochloric acid, to yield a carboxylic acid and an alcohol. chemguide.co.uk For this compound, this would result in the formation of DL-methionine and ethanol (B145695).

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. chemguide.co.uk This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original ester group.

Elimination of the Alcohol: The tetrahedral intermediate collapses, leading to the elimination of the alcohol (ethanol in this case) and the formation of the protonated carboxylic acid.

Deprotonation: Finally, a water molecule removes the proton from the carboxylic acid, regenerating the hydronium ion catalyst and forming the final carboxylic acid product (DL-methionine). chemguide.co.uk

Kinetic studies of the acid-catalyzed hydrolysis of esters like ethyl acetate (B1210297) show that the reaction rate is dependent on the concentrations of both the ester and the acid catalyst. scribd.comegyankosh.ac.in When the reaction is carried out with a large excess of water, the concentration of water remains essentially constant, and the reaction follows pseudo-first-order kinetics with respect to the ester. doubtnut.comscribd.com

Investigation of Hydrolytic Byproducts and Their Significance

The primary products of the complete hydrolysis of this compound are DL-methionine and ethanol. However, under certain conditions, side reactions or incomplete hydrolysis can lead to the formation of byproducts. The significance of these byproducts lies in their potential to interfere with the intended application of the hydrolysis reaction, for example, in synthetic procedures or in systems where the purity of the final product is critical. In industrial processes, such as the production of DL-methionine, the hydrolysis of intermediates like 5-(β-methylthioethyl)hydantoin is carefully controlled to maximize the yield of the desired amino acid and minimize byproducts. google.comgoogle.com

Oxidation Reactions Involving the Sulfur Moiety of DL-Methionine Esters

The sulfur atom in the thioether side chain of methionine and its esters is susceptible to oxidation. psu.edunih.gov This reactivity is a key aspect of methionine's biological function, including its role as an antioxidant. nih.govnih.gov

Formation of Sulfoxide (B87167) Derivatives: Kinetics and Mechanisms

The oxidation of the sulfur atom in methionine and its derivatives, such as this compound, leads to the formation of methionine sulfoxide. niscpr.res.inasianpubs.orgwikipedia.org This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: methionine-(S)-sulfoxide and methionine-(R)-sulfoxide. nih.govwikipedia.org

Kinetic studies of the oxidation of DL-methionine by various oxidizing agents, such as hexamethylenetetramine-bromine (HABR) and tetrakis(pyridine)silver dichromate, have shown that the reaction often follows Michaelis-Menten type kinetics. niscpr.res.inasianpubs.orgasianpubs.org This suggests the formation of an intermediate complex between the methionine derivative and the oxidizing agent before the oxidation step. niscpr.res.in The reaction is typically first-order with respect to the oxidizing agent. niscpr.res.inasianpubs.orgasianpubs.org

The proposed mechanism for the oxidation of the sulfur atom often involves an electrophilic attack on the electron-rich sulfur center. niscpr.res.inrasayanjournal.co.in For instance, in the oxidation by HABR, a halogenosulphonium cation is proposed as an intermediate in the slow, rate-determining step. niscpr.res.in

The rate of oxidation can be influenced by various factors, including the solvent and the presence of acid catalysts. psu.eduasianpubs.orgasianpubs.org For example, the oxidation of DL-methionine by tetrakis(pyridine)silver dichromate is catalyzed by hydrogen ions. asianpubs.orgasianpubs.org

Influence of Oxidizing Agents on Reaction Pathways

The nature of the oxidizing agent plays a crucial role in determining the reaction pathway and the final products of methionine ester oxidation.

Mild Oxidants: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂), tend to selectively oxidize the thioether to a sulfoxide. mdpi.com

Stronger Oxidants: Stronger oxidizing agents can lead to the formation of methionine sulfone, where the sulfur atom is further oxidized. nih.gov

Specific Reagents: Different oxidizing agents can exhibit different selectivities and reaction kinetics. For example, quinolinium chlorochromate (QCC) and diethylammonium (B1227033) chlorochromate (DEACC) have been used to study the oxidation of methionine to its sulfoxide, with the reaction kinetics showing a first-order dependence on both the methionine and the oxidant. psu.edurasayanjournal.co.inresearchgate.net Periodate anions have also been shown to selectively oxidize methionine residues to the corresponding sulfoxide. researchgate.net

The reaction conditions, such as pH and solvent, can also significantly influence the outcome of the oxidation reaction. psu.edumdpi.com

Derivatization Reactions for Elucidating Chemical Reactivity

Derivatization of this compound is a valuable tool for both analytical purposes and for studying its chemical reactivity. These reactions typically target the amino and carboxyl groups.

One common derivatization strategy involves acylation of the N-terminal amino group. Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are used to create diastereomers that can be separated and analyzed, providing a method for chiral discrimination of DL-amino acids. acs.org Ethyl chloroformate is another reagent used to derivatize amino acids, including N-methylated amino acids, for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govfrontiersin.org These derivatization methods increase the volatility and improve the chromatographic properties of the amino acid esters. frontiersin.org

The derivatization process itself can provide insights into the reactivity of the functional groups of this compound. For instance, the efficiency of derivatization can be influenced by factors such as pH and the presence of competing nucleophiles, which reflects the accessibility and nucleophilicity of the amino group. chromatographyonline.comgoogle.com

Acylation of the Amine Group for N-Acetyl-DL-Methionine Ethyl Ester Production

A key chemical transformation of this compound is the acylation of its primary amine group. This reaction, specifically N-acetylation, yields N-Acetyl-DL-methionine ethyl ester, a derivative where the amine's nucleophilicity is masked by an acetyl group. This transformation is significant as N-acetylated amino acids are crucial intermediates in both chemical and biotechnological processes. google.comthuenen.de

The most common method for this acylation involves reacting this compound with acetic anhydride (B1165640). chemicalbook.comgoogle.com The reaction mechanism proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling an acetate ion as the leaving group and forming the stable amide bond.

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or an aqueous alkali like sodium hydroxide, to neutralize the acetic acid byproduct and drive the reaction to completion. chemicalbook.comgoogle.com The choice of solvent and base can influence the reaction's efficiency and yield. For instance, conducting the reaction with acetic anhydride and pyridine, often cooled initially with ice, is a standard laboratory procedure. chemicalbook.com An alternative approach involves using an aqueous alkali solution while carefully maintaining the pH between 6.5 and 10.0 and the temperature between 20°C and 60°C to optimize the yield and prevent racemization or side reactions. google.com

Following the reaction, a workup procedure involving extraction with an organic solvent (like methylene (B1212753) chloride or ethyl acetate), washing with acidic and basic solutions, and drying is necessary to isolate the crude product. chemicalbook.comgoogle.com Purification is often achieved through recrystallization to obtain the final N-Acetyl-DL-methionine ethyl ester as a pure, often crystalline, solid. chemicalbook.com

Table 1: Representative Reaction Conditions for N-Acetylation of Methionine Esters

ReagentsSolvent/Base SystemTemperatureKey FeaturesReference
Acetic AnhydridePyridine0°C to Room Temp.Standard laboratory method; pyridine acts as both base and catalyst. chemicalbook.com
Acetic AnhydrideAqueous Alkali (e.g., NaOH)20°C - 60°CRequires strict pH control (6.5-10.0) to achieve high yields (≥90%) and maintain optical purity. google.com

Selective Functionalization of the Carboxyl and Amine Moieties

The presence of two distinct functional groups in this compound allows for selective modifications, a cornerstone of modern organic synthesis and chemical biology. nih.gov The ability to functionalize one group while leaving the other untouched (or protected) is essential for building complex molecular architectures.

Selective Functionalization of the Amine Group: The primary amine group is a potent nucleophile and is often the target for modification. As detailed in the previous section, acylation is a primary method for its functionalization. nih.gov This reaction forms a stable amide bond and is highly chemoselective. nih.gov Beyond simple acetylation, the amine group can react with various electrophiles. For example, it can be coupled with other amino acids or peptides through the formation of peptide bonds, a fundamental reaction in peptide synthesis. It can also undergo reactions with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another route to introduce diverse substituents. nih.gov

Selective Functionalization of the Carboxyl Moiety: The carboxyl group in this compound is present as an ethyl ester. Esters are generally less reactive than free carboxylic acids. To functionalize this end of the molecule, the ester is typically first hydrolyzed back to the carboxylic acid using either acidic or basic conditions. google.com

Once the free carboxylic acid is obtained, it can be selectively activated for reaction with nucleophiles. A common strategy, widely used in peptide chemistry, involves the use of carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). royalsocietypublishing.org EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. royalsocietypublishing.org This intermediate is susceptible to nucleophilic attack by an amine (e.g., from another amino acid ester) to form a stable amide bond, or by an alcohol to form a different ester. royalsocietypublishing.orgnih.gov This two-step process (hydrolysis followed by activation and coupling) allows for the selective functionalization of the carboxyl terminus without interfering with the amine group, which is typically protected during this sequence. nih.gov

Table 2: Strategies for Selective Functionalization of this compound Moieties

Target MoietyReaction TypeReagentsResulting Functional GroupReference
Amine (-NH₂)AcylationAcetic AnhydrideAmide (-NH-C(O)CH₃) chemicalbook.comgoogle.com
Amine (-NH₂)Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine nih.gov
Carboxyl (via Ester Hydrolysis)Amide Bond Formation1. NaOH or HCl (hydrolysis) 2. EDC, Amine (R-NH₂)Amide (-C(O)NH-R) royalsocietypublishing.org
Carboxyl (via Ester Hydrolysis)Esterification1. NaOH or HCl (hydrolysis) 2. EDC, Alcohol (R-OH)Ester (-C(O)O-R) nih.gov

Enzymatic and Biocatalytic Studies Involving Ethyl Dl Methionate and Analogues

Enzymatic Resolution of Racemic DL-Methionine Esters

The enzymatic resolution of racemic mixtures, such as N-acetyl-DL-methionine methyl ester, is a key strategy for producing optically pure amino acids. nih.govgoogle.com This involves the use of enzymes that selectively act on one enantiomer, leaving the other unmodified and allowing for their separation.

Acylase I (aminoacylase, EC 3.5.1.14) is a widely used enzyme for the kinetic resolution of various unnatural and rare α-amino acids. harvard.edu It demonstrates high enantioselectivity by specifically hydrolyzing the N-acyl group of L-α-amino acids, while not acting on the corresponding D-enantiomers. harvard.educreative-enzymes.com This enzyme is readily available and cost-effective, with common sources being porcine kidney and fungi like Aspergillus oryzae. harvard.educreative-enzymes.com Acylase I from Aspergillus melleus and Aspergillus oryzae have been shown to be effective catalysts in these resolutions. creative-enzymes.comresearchgate.net

The enzyme's utility extends to the hydrolysis of esters and amides of both natural and non-naturally occurring amino acids with significant enantioselectivity. creative-enzymes.com For instance, the enzymatic resolution of N-acetyl-DL-methionine using acylase has been a subject of study, where the enzyme selectively deacetylates the L-form. ebi.ac.ukgoogle.com While acylase I is primarily known for cleaving C-N bonds, it can also hydrolyze ester bonds. researchgate.net

Pancreatic enzymes also exhibit hydrolytic activity towards esters of N-protected amino acids. Porcine pancreatic lipase (B570770) (PPL), for example, has been used for the preparative-scale enantioselective hydrolysis of racemic methyl esters of several N-protected amino acids. nih.gov In these cases, the enzyme selectively hydrolyzes the ester of the L-amino acid, yielding the N-protected L-amino acid with high optical purity. nih.gov The rate of this hydrolysis is influenced by the structure of the amino acid as well as the nature of the ester and N-protecting groups. nih.gov

Table 1: Examples of Enzymes Used in Asymmetric Hydrolysis

EnzymeSourceSubstrate ExampleSelective Action
Acylase IAspergillus oryzae, Porcine KidneyN-acyl-DL-amino acidsHydrolysis of N-acyl L-amino acid
Pancreatic LipasePorcine PancreasN-protected amino acid methyl estersEnantioselective hydrolysis of the L-ester
LipaseBrucella thiophenivoransN-acetyl-DL-methionine methyl esterResolution to produce N-acetyl-L-methionine methyl ester

Metal ions can play a crucial role in the catalytic activity and stability of metalloenzymes like acylase I, which is a zinc-binding enzyme. creative-enzymes.commdpi.com The zinc ion often acts as a Lewis acid, coordinating to the carbonyl group of the scissile bond and increasing its susceptibility to nucleophilic attack. researchgate.net For acylase I, the presence of certain divalent metal ions can activate the enzyme. For example, Co²⁺ has been shown to be an activator for acylase from Streptomyces mobaraensis, which is active on N-acetyl-L-methionine. google.comtandfonline.com

The role of metal ions can be multifaceted, including stabilizing the enzyme's active structure, orienting the substrate, and stabilizing transition states. mdpi.comuzh.ch In some instances, metal ions can influence the electrostatic environment of the active site, which can affect substrate binding and the catalytic rate. nih.gov The specific effects of different metal ions can vary, and in some cases, they can even be inhibitory. worthington-biochem.com For example, while Co²⁺ activates the aminoacylase (B1246476) from S. mobaraensis, the enzyme is inhibited by 1,10-phenanthroline, a metal-chelating agent. tandfonline.com The precise modulation of enzyme activity and stereoselectivity by metal ions is complex and depends on the specific enzyme, substrate, and reaction conditions. chemrxiv.org

Asymmetric Hydrolysis by Specific Acylases (e.g., from Aspergillus oryzae, Pancreatic Enzymes)

Enzymatic Incorporation of Methionine Esters into Biopolymeric Structures

Enzymes can also be used to incorporate amino acid esters like ethyl DL-methionate into larger molecules such as proteins and peptides. This approach offers a way to modify the properties of these biopolymers.

Papain, a cysteine protease, is a versatile enzyme known for its broad substrate specificity, enabling it to catalyze the formation of peptide bonds in addition to its natural hydrolytic function. sigmaaldrich.commdpi.com It has been successfully used to catalyze the polymerization of L-methionine ethyl ester. googleapis.comlongdom.org The enzyme can facilitate the incorporation of amino acid esters into proteins, a process that can be regulated by the addition of a protein substrate. googleapis.com This chemoenzymatic synthesis is an efficient method for generating novel polypeptides. nih.govacs.org

Papain-catalyzed oligomerization of various amino acid esters, including methionine, has been demonstrated. mdpi.comresearchgate.net These reactions are typically carried out in aqueous buffer systems, and the resulting oligomers often precipitate out of the solution. mdpi.com

Papain exhibits broad specificity, cleaving peptide bonds of basic amino acids, leucine, or glycine, and it also hydrolyzes esters and amides. sigmaaldrich.com Its preference is for an amino acid with a large hydrophobic side chain at the P2 position of the substrate. sigmaaldrich.com While papain has high stereospecificity for L-amino acids, it can react with D-isomers, albeit with limited reactivity. nih.govacs.org

The efficiency of papain-catalyzed polymerization is dependent on the reaction rate, which is influenced by the enzyme's natural substrate specificity. nih.gov Studies using alanine (B10760859) ethyl ester as a substrate have shown that while papain can form an intermediate with both L- and D-isomers, the subsequent aminolysis step has a significantly higher energy barrier for the D-isomer, thus reducing the catalytic activity for the polymerization of D-amino acids. nih.govacs.org The yield and degree of polymerization in these reactions can be influenced by factors such as pH and the composition of the buffer. mdpi.com

Table 2: Papain-Catalyzed Reactions

SubstrateReaction TypeKey FindingReference
L-Methionine Ethyl EsterPolymerizationSuccessful synthesis of water-insoluble oligomers. researchgate.net
DL-Methionine Ethyl EsterIntegration into proteinsIncorporation can be regulated by adding a protein substrate. googleapis.com
L/D-Alanine Ethyl EsterPolymerizationReduced catalytic activity for D-isomer due to a high energy barrier in the aminolysis step. nih.govacs.org

Papain-Catalyzed Integration of DL-Methionine Ethyl Ester into Proteins

Biocatalytic Synthesis of L-Methionine Analogues Relevant to this compound

The enzymatic synthesis of L-methionine analogues is an area of active research, driven by the need for these compounds in various biochemical applications, including their use as precursors for S-adenosyl-L-methionine (SAM) analogues. uni-freiburg.deresearchgate.net

O-acetyl-L-homoserine sulfhydrolases (OAHS), such as ScOAHS from Saccharomyces cerevisiae, are promiscuous enzymes capable of synthesizing various L-methionine analogues. uni-freiburg.deresearchgate.net These enzymes can utilize L-homocysteine and a range of organic thiols to produce analogues with modifications at the thioether residue. uni-freiburg.de For instance, ethyl mercaptan is accepted as a substrate, leading to the formation of L-ethionine with high conversion rates. uni-freiburg.deresearchgate.net

Another enzymatic approach involves S-adenosylmethionine (SAM) synthase (methionine adenosyltransferase, MAT), which catalyzes the reaction between methionine or its analogues and ATP. frontiersin.orgrsc.org Engineered variants of SAM synthase have shown an extended substrate spectrum, allowing for the synthesis of SAM analogues with longer alkyl chains. rsc.org These biocatalytic methods provide a direct route to L-methionine analogues from readily available starting materials. uni-freiburg.de

Table 3: Enzymes in the Biocatalytic Synthesis of L-Methionine Analogues

EnzymeAbbreviationSource OrganismReaction CatalyzedRelevance
O-acetyl-L-homoserine sulfhydrolaseOAHSSaccharomyces cerevisiaeSynthesis of L-methionine analogues from L-homocysteine and organic thiols.Produces L-ethionine from ethyl mercaptan.
S-adenosylmethionine synthaseSAMS, MATBacillus subtilis (engineered variants)Synthesis of SAM and its analogues from L-methionine/analogues and ATP.Engineered variants can produce long-chain SAM analogues.
Methionine γ-lyaseMGL-Breakdown of γ-substituted amino acids.Involved in the broader metabolism of methionine analogues.

O-Acetyl-L-homoserine Sulfhydrolase (ScOAHS) Mediated Synthesis from L-Homocysteine and Thiols

O-Acetyl-L-homoserine sulfhydrolase (OAHS) is an enzyme that, in nature, catalyzes the synthesis of L-methionine from O-acetyl-L-homoserine or L-homocysteine and methyl mercaptan. nih.govresearchgate.netrcsb.org Research has been conducted into the substrate scope of OAHS from Saccharomyces cerevisiae (ScOAHS) for producing various L-methionine analogues. nih.govrcsb.org These studies have revealed that ScOAHS exhibits significant promiscuity, enabling it to synthesize a variety of L-methionine analogues by reacting L-homocysteine with different organic thiols. nih.govresearchgate.net This enzymatic approach is valuable as many L-methionine analogues are not commercially available but are essential precursors for the synthesis of S-adenosyl-L-methionine (SAM) analogues. nih.govresearchgate.net

The enzymatic synthesis process utilizes L-homocysteine and a range of thiol substrates to produce corresponding L-methionine analogues. researchgate.netresearchgate.net Investigations have demonstrated that ScOAHS can catalyze the formation of at least nine distinct L-methionine analogues, achieving conversions of up to 75%. nih.govrcsb.orgresearchgate.net This capability highlights the enzyme's potential for generating a library of modified amino acids for further biocatalytic applications. researchgate.net

Below is a table summarizing the synthesis of various L-methionine analogues from L-homocysteine and different thiols mediated by ScOAHS, along with the reported conversion rates. researchgate.netresearchgate.net

Thiol SubstrateResulting L-Methionine AnalogueConversion (%)
MethanethiolL-methionine75
EthanethiolL-ethionine72
PropanethiolL-Propylthiocysteine65
Allyl mercaptanL-Allylthiocysteine68
ButanethiolL-Butylthiocysteine55
Benzyl mercaptanS-Benzyl-L-homocysteine45
ThiophenolS-Phenyl-L-homocysteine30
2-MercaptoethanolS-(2-Hydroxyethyl)-L-homocysteine60
3-Mercaptopropionic acidS-(2-Carboxyethyl)-L-homocysteine25

Alkylation Cascades Involving L-Methionine Analogues and Methyltransferases

The L-methionine analogues synthesized by ScOAHS serve as crucial precursors in multi-enzyme cascade reactions for targeted alkylation. nih.gov S-adenosyl-L-methionine (SAM) analogues, which are used by methyltransferases (MTs) to transfer various alkyl groups to substrates, are synthesized from these methionine analogues. nih.govresearchgate.net Researchers have successfully integrated the ScOAHS-mediated synthesis into a four-enzyme alkylation cascade. researchgate.netresearchgate.net This system allows for the in situ production of L-methionine analogues, which are then converted to their corresponding SAM analogues and used by methyltransferases to modify target molecules. nih.govresearchgate.net

S-Adenosyl-L-Ethionine as an Analog of S-Adenosyl-L-Methionine (SAM) in Radical SAM Enzymes

Enzymatic Synthesis and Characterization of S-Adenosyl-L-Ethionine

S-Adenosyl-L-ethionine (SAE) is the ethyl analogue of S-adenosyl-L-methionine (SAM). researchgate.net Like SAM, SAE can be synthesized enzymatically. google.com Methionine adenosyltransferases (MATs) are enzymes that catalyze the reaction between L-methionine and ATP to form SAM. rsc.orggoogle.com Engineered variants of MAT have been shown to accept L-methionine analogues, including L-ethionine, to generate the corresponding SAM analogues. rsc.org One study detailed the successful synthesis of SAE, which was then characterized for its competence as a SAM alternative in radical SAM enzymes. researchgate.net

The characterization confirmed that SAE can function as a mechanistically equivalent substitute for SAM in the radical SAM enzyme HydG. researchgate.net Radical SAM enzymes are a vast superfamily that use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5′-deoxyadenosyl radical (5′-dAdo•). researchgate.netduke.edursc.org This radical is the key initiator for a wide variety of biochemical reactions. duke.edu The study on HydG demonstrated that SAE, like SAM, supports the enzymatic turnover of the substrate tyrosine and leads to the formation of a critical organometallic intermediate known as omega (Ω). researchgate.net

Mechanistic Probes of Substrate Utilization in Radical SAM Enzyme Catalysis

Analogues of S-adenosyl-L-methionine, such as S-adenosyl-L-ethionine (SAE), are valuable tools for investigating the mechanisms of radical SAM enzymes. researchgate.netannualreviews.org These enzymes catalyze an astounding array of reactions initiated by the 5′-deoxyadenosyl radical. nih.gov The catalytic cycle involves the reductive cleavage of SAM by a [4Fe-4S] cluster to form an organometallic intermediate, Ω, where the 5'-deoxyadenosyl group is bonded to a unique iron atom of the cluster before being liberated as a free radical. researchgate.netannualreviews.org

By substituting SAM with an analogue like SAE, researchers can probe the specificity and catalytic steps of these enzymes. researchgate.net The finding that SAE is a catalytically competent substrate for the radical SAM enzyme HydG confirms that the enzyme can accommodate the larger ethyl group at the sulfonium (B1226848) center and still perform its catalytic function. researchgate.net This includes the reductive cleavage of the analogue and the formation of the key Ω intermediate. researchgate.net Such studies are crucial for understanding how radical SAM enzymes control the reactivity of the highly reactive radical intermediates they generate. duke.edu The ability to use fluorinated or isotopically labeled SAM analogues further allows for detailed mechanistic investigations into processes like hydrogen atom abstraction and the reversibility of radical formation. nih.gov

Metabolic Pathways and Biochemical Roles in Model Biological Systems

Interplay with Methionine Salvage Pathways in Microorganisms

In numerous organisms, S-adenosyl-L-methionine (SAM) is utilized in a wide array of biochemical reactions, generating 5'-methylthioadenosine (MTA) as a byproduct. To conserve sulfur and prevent the toxic accumulation of MTA, organisms have evolved methionine salvage pathways (MSP) to recycle MTA back into methionine. wikipedia.org These pathways vary depending on the organism and the presence of oxygen.

The "universal" or canonical aerobic methionine salvage pathway is found in a vast range of organisms, from bacteria to humans. wikipedia.orgnih.gov This pathway is essential for regenerating methionine in oxygen-rich environments and involves a series of enzymatic steps. nih.govnih.gov

The process begins with the conversion of MTA to 5-methylthioribose-1-phosphate (MTR-1-P). This intermediate is then processed through a sequence of reactions catalyzed by several key enzymes to ultimately yield 2-keto-4-methylthiobutyrate (KMTB), the immediate precursor to methionine. nih.gov The final step is a transamination reaction that converts KMTB to L-methionine, thus completing the cycle. nih.gov The canonical pathway is characterized by its dependency on molecular oxygen, particularly for the dioxygenase (MtnD) enzyme. nih.govnih.gov

However, research has uncovered variations to this main pathway in different bacteria. In some phototrophic bacteria like Rhodopseudomonas palustris, two distinct aerobic MSPs have been identified that both generate the volatile compound methanethiol. nih.gov One of these is the MTA-isoprenoid shunt, which links methionine salvage to the biosynthesis of isoprenoids. portlandpress.com The other is the dihydroxyacetone phosphate (B84403) (DHAP)-methanethiol shunt, which initially mirrors the steps of an anaerobic pathway before metabolizing an intermediate into methanethiol. nih.gov

Table 1: Key Enzymes of the Canonical Aerobic Methionine Salvage Pathway

Enzyme NameGeneFunction
MTA nucleosidase/phosphorylase mtnPConverts 5'-methylthioadenosine (MTA) to 5-methylthioribose (MTR) and adenine.
MTR kinase mtnKPhosphorylates MTR to 5-methylthioribose-1-phosphate (MTR-1-P).
MTR-1-P isomerase mtnAIsomerizes MTR-1-P to 5-methylthioribulose-1-phosphate (MTRu-1-P). nih.gov
MTRu-1-P dehydratase mtnBCatalyzes the dehydration of MTRu-1-P. nih.gov
Enolase-phosphatase mtnCInvolved in the subsequent conversion to an aci-reductone intermediate. nih.gov
Aci-reductone dioxygenase mtnDAn oxygen-dependent enzyme that forms 2-keto-4-methylthiobutyrate (KMTB). nih.gov
Aminotransferase mtnETransfers an amino group to KMTB to regenerate L-methionine. nih.gov

In anaerobic environments where the oxygen-dependent salvage pathway cannot function, some bacteria have evolved alternative, oxygen-independent MSPs. microbiologyresearch.org In the phototrophic bacteria Rhodospirillum rubrum and Rhodopseudomonas palustris, a unique anaerobic pathway has been identified that couples the metabolism of MTA to the formation of ethylene (B1197577) gas. nih.gov

This anaerobic pathway diverges from the aerobic route. It begins similarly with MTA phosphorylase (MtnP) and 5-(methylthio)ribose-1-phosphate isomerase (MtnA). However, it then utilizes a class II aldolase-like protein (Ald2) to form 2-(methylthio)acetaldehyde. This intermediate is subsequently reduced to 2-(methylthio)ethanol, which is further metabolized to generate stoichiometric amounts of ethylene and a usable sulfur source. nih.gov This pathway represents a significant route for microbial ethylene production in anoxic settings like soils and freshwater environments. nih.gov

Aerobic Methionine Salvage Pathway Dynamics

Contribution to Ethylene Biosynthesis in Plants and Microbes

Methionine, delivered via Ethyl DL-methionate, is the primary precursor for the plant hormone ethylene, a simple gas that regulates a vast array of developmental processes, including fruit ripening, senescence, and stress responses. nih.govfrontiersin.orgmaxapress.com

In higher plants, ethylene synthesis is intricately linked with a metabolic cycle known as the Yang Cycle, which serves to regenerate the methionine consumed during ethylene production. frontiersin.orgusp.brresearchgate.net This recycling is crucial as it allows for sustained ethylene synthesis without depleting the cellular methionine pool. usp.br

The pathway begins with the activation of methionine to S-adenosylmethionine (SAM) by the enzyme SAM synthetase (SAMS). frontiersin.orgmaxapress.com SAM is then converted by the rate-limiting enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) into ACC and MTA. frontiersin.orgusp.br ACC is subsequently oxidized by ACC oxidase (ACO) to form ethylene, carbon dioxide, and cyanide. frontiersin.org The MTA produced in the ACS-catalyzed step is not a waste product but is instead channeled into the Yang Cycle to be recycled back into methionine. frontiersin.orgresearchgate.net

Microbial ethylene synthesis can occur via different routes. While some microbes can produce ethylene from methionine, many utilize alternative precursors like 2-keto-4-methyl-thiobutyric acid (KMBA) or 2-oxoglutarate. maxapress.comusp.br

Table 2: Core Reactions of Ethylene Biosynthesis and the Yang Cycle in Plants

StepPrecursorEnzymeProduct(s)Pathway
1. Activation MethionineSAM Synthetase (SAMS)S-adenosylmethionine (SAM)Ethylene Biosynthesis
2. ACC Formation S-adenosylmethionine (SAM)ACC Synthase (ACS)1-aminocyclopropane-1-carboxylic acid (ACC) + MTAEthylene Biosynthesis
3. Ethylene Formation 1-aminocyclopropane-1-carboxylic acid (ACC)ACC Oxidase (ACO)Ethylene + CO₂ + HCNEthylene Biosynthesis
4. Recycling 5'-methylthioadenosine (MTA)Yang Cycle EnzymesMethionineYang Cycle

The metabolism of methionine is a critical node that connects to the synthesis of other important molecules beyond ethylene. nih.gov S-adenosylmethionine (SAM), derived directly from methionine, is a major branch-point metabolite. nih.govfrontiersin.org

SAM is the precursor for the biosynthesis of polyamines, another class of compounds that function as growth regulators. mdpi.com The synthesis of polyamines and ethylene are competing pathways as both use SAM as a substrate. mdpi.com Furthermore, SAM is the principal donor of methyl groups for a vast number of transmethylation reactions in the cell. nih.govnih.gov These methylation events are vital for the modification of DNA, proteins, and lipids, and can influence the biosynthesis and signaling of other phytohormones, including auxins and cytokinins, thereby integrating sulfur amino acid metabolism with broader developmental programs. nih.govmdpi.com

Methionine as a Primary Precursor in the Yang Cycle and Ethylene-Forming Enzyme Pathways

Membrane Transport Mechanisms of Methionine Derivatives

The journey of methionine, following its release from this compound, begins with its transport across cellular membranes. This process is mediated by a variety of specialized transporter proteins, as amino acids generally cannot freely diffuse through lipid bilayers. researchgate.net The transport of methionine and its derivatives is an active process, often relying on the energy from proton or sodium ion gradients. researchgate.netnih.gov

In the yeast Saccharomyces cerevisiae, at least seven distinct permeases are involved in transporting methionine. embopress.org The regulation of these transporters is highly complex, involving both transcriptional control and post-translational modification through ubiquitin-dependent mechanisms, allowing the cell to remodel its transport capacity in response to changing methionine availability. embopress.org For instance, the high-affinity permease Mup1 is targeted for degradation in the presence of high extracellular methionine. embopress.org

In mammalian systems, such as intestinal and renal cells, methionine transport is often dependent on a sodium gradient (Na+-dependent) and can be electrogenic, meaning it generates an electrical current across the membrane. nih.gov Studies on methionine analogues have helped to characterize these systems. For example, the transport of the methionine hydroxy analogue DL-2-hydroxy-(4-methylthio)butanoic acid (DL-MHA) in rainbow trout intestine involves distinct carrier-mediated mechanisms that are Na+-dependent. researchgate.net These transport systems ensure the efficient uptake of methionine from the diet or its reabsorption in the kidneys, making it available for the critical metabolic pathways described above.

Competitive Inhibition of Methionine Transport by Analogues (e.g., DL-Ethionine, S-Ethyl-L-Cysteine in Pseudomonas fluorescens)

The transport of the essential amino acid DL-methionine in the bacterium Pseudomonas fluorescens UK1 is a well-characterized process. This organism actively absorbs DL-methionine, a process that can be competitively inhibited by certain structural analogues. Competitive inhibitors are molecules that are structurally similar to the normal substrate of an enzyme or transporter and bind to the active site, preventing the substrate from binding.

Research has demonstrated that several methionine analogues act as competitive inhibitors of methionine transport in P. fluorescens. Among these are DL-ethionine and S-ethyl-L-cysteine. These compounds vie with methionine for the binding site of the transport protein. The inhibitory effect is quantifiable by the inhibitor constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Studies on P. fluorescens UK1 have determined the Kᵢ values for several of these competitive inhibitors, highlighting their varying affinities for the methionine transport system.

Interactive Data Table: Competitive Inhibition of DL-Methionine Transport in P. fluorescens UK1

InhibitorType of InhibitionInhibitor Constant (Kᵢ) (mM)
DL-EthionineCompetitive0.10
S-Ethyl-L-CysteineCompetitive0.40
S-Methyl-L-cysteineCompetitive0.35
α-Methyl-DL-methionineCompetitive0.20

This table summarizes the findings on the competitive inhibition of DL-methionine transport in Pseudomonas fluorescens UK1 by various analogues. The Kᵢ value indicates the concentration of the analogue needed to reduce the transport rate by half, with lower values signifying stronger inhibition.

DL-ethionine, a structural analogue of methionine where the S-methyl group is replaced by an S-ethyl group, is a potent competitive inhibitor of methionine transport. nih.gov The interaction of these analogues with the transport system underscores the specificity of the transporter for the methionine structure and provides a method for studying the transport mechanism itself.

Investigating Ethyl Methionate as a Potential Yeast Metabolite (Saccharomyces cerevisiae)

Ethyl methionate has been identified as a metabolite produced by the budding yeast Saccharomyces cerevisiae. This yeast is central to the production of fermented beverages, where it generates a wide array of volatile secondary metabolites that contribute to the final aroma and flavor profile. Esters, such as ethyl methionate, are a significant class of these flavor compounds.

The formation of esters in S. cerevisiae is an enzymatic process that typically involves the condensation of an alcohol with an acyl-CoA molecule. nih.gov The two primary groups of flavor-active esters are acetate (B1210297) esters and medium-chain fatty acid (MCFA) ethyl esters. nih.govresearchgate.net The synthesis of these compounds is intrinsically linked to the yeast's central metabolic pathways, including amino acid, carbohydrate, and fatty acid metabolism. plos.org

The biosynthesis of ethyl methionate in yeast involves several key metabolic components and pathways:

Ethanol (B145695) Availability : As a primary product of fermentation, ethanol is abundantly available within the yeast cell to serve as the alcohol substrate for esterification. researchgate.net

Methionine Metabolism : S. cerevisiae can synthesize the sulfur-containing amino acid methionine de novo and also catabolize it. molbiolcell.orgkegg.jp The catabolism of sulfur-containing amino acids like methionine is known to produce volatile sulfur compounds. plos.org

Ester Synthesis Machinery : Yeast possesses alcohol acyltransferase (AAT) enzymes that catalyze the reaction between an alcohol (like ethanol) and an acyl-CoA (derived from amino acid or fatty acid metabolism) to form an ester. mdpi.commdpi.com

Given that S. cerevisiae produces both ethanol and metabolizes methionine, and has the enzymatic capacity for ester formation, the biochemical basis for its production of ethyl methionate is well-established. The synthesis of various esters is a dynamic process influenced by factors such as the yeast strain, fermentation conditions, and the composition of the growth medium, particularly the availability of precursor amino acids. mdpi.com The study of the yeast metabolome confirms that a diverse range of esters is produced, arising from the combination of different alcohols and acids generated during fermentation. plos.org

Advanced Analytical Chemistry Methodologies for Ethyl Dl Methionate Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the separation and quantification of ethyl DL-methionate from complex matrices. The choice of technique depends on the specific analytical goal, whether it is routine quantification or high-sensitivity trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. Since amino acid esters like this compound are more volatile than their parent amino acids, GC-MS is a suitable technique. mdpi.com However, to enhance volatility and thermal stability for GC analysis, derivatization is often a necessary prerequisite. nih.govresearchgate.net

Common derivatization strategies involve the acylation of the amino group. Reagents such as ethyl chloroformate (ECF) can be used to derivatize amino acids in an aqueous medium, which is advantageous for biological samples. core.ac.uk Another widely used method is the formation of N-trifluoroacetyl-n-butyl ester derivatives. acs.org The resulting derivatives are amenable to separation on a GC column and subsequent detection by a mass spectrometer. nist.gov

The mass spectrometer provides not only sensitive detection but also structural information based on the fragmentation patterns of the derivatized this compound. nist.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity for trace analysis can be significantly enhanced. nih.gov This involves monitoring specific fragment ions characteristic of the target analyte.

Table 1: GC-MS Parameters for Amino Acid Ester Analysis

Parameter Typical Setting/Value Purpose
Derivatization Reagent Ethyl Chloroformate (ECF) or N-Trifluoroacetyl-n-butyl (TFA-n-butyl) Increases volatility and thermal stability.
GC Column Chiral stationary phases (e.g., Chirasil-L-Val) or non-chiral phases (e.g., DB-5ms) Separates the analyte from other components; chiral columns can separate enantiomers.
Injection Mode Split/Splitless or Programmed Temperature Vaporizer (PTV) Introduces the sample onto the column.
Carrier Gas Helium or Hydrogen Transports the analyte through the column.
Oven Temperature Program Ramped from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) Elutes compounds based on their boiling points.
MS Ionization Mode Electron Ionization (EI) at 70 eV Fragments the analyte molecules into characteristic ions.

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Scan mode provides a full mass spectrum; SIM mode enhances sensitivity for target compounds. |

This table presents generalized parameters for the GC-MS analysis of amino acid derivatives. Specific conditions may vary based on the exact instrumentation and application.

High-Performance Liquid Chromatography (HPLC) Coupled with Photometric or Fluorescence Detection

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC, even after derivatization. Most amino acids and their esters lack a strong chromophore or fluorophore, making them difficult to detect directly with standard UV-Vis (photometric) or fluorescence detectors. myfoodresearch.com Consequently, derivatization is employed to attach a UV-absorbing or fluorescent tag to the molecule. myfoodresearch.comjascoinc.com

This derivatization can be performed either before the HPLC column (pre-column) or after separation (post-column). myfoodresearch.com Common pre-column derivatization reagents for primary amines like this compound include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). jascoinc.comjafs.com.pl OPA reacts with primary amino acids to produce highly fluorescent derivatives that can be detected with high sensitivity. jafs.com.pl FMOC also yields fluorescent derivatives and can react with both primary and secondary amino acids. jascoinc.comnih.gov The resulting derivatives are then separated, typically on a reversed-phase C18 column, and quantified. jafs.com.plnih.gov

Table 2: Common Derivatization Reagents for HPLC Analysis of Amino Acids

Reagent Detection Method Advantages Considerations
o-Phthaldialdehyde (OPA) Fluorescence High sensitivity (femtomole range), rapid reaction. jafs.com.pl Derivatives can be unstable; does not react with secondary amines. myfoodresearch.comjascoinc.com
9-Fluorenylmethyl chloroformate (FMOC) Fluorescence Stable derivatives, reacts with primary and secondary amines. jascoinc.comnih.gov Can produce multiple derivatives for some amino acids. nih.gov

| Ninhydrin | Photometric (Visible) | "Gold standard" for post-column derivatization, specific reaction. altabioscience.com | Requires heating, less sensitive than fluorescence methods. uni-mate.hu |

This table summarizes key characteristics of reagents used for HPLC analysis of amino acids and their derivatives.

Ion Exchange Chromatography for Amino Acid Derivatives

Ion-exchange chromatography (IEC) is a robust and classical method for the separation of amino acids and their derivatives based on their net charge. altabioscience.combio-rad.com The separation occurs on a stationary phase that contains charged functional groups. bio-rad.com For the analysis of amino acid derivatives like this compound, which are typically cationic at acidic pH, a cation exchange column is used.

The elution of the bound analytes is achieved by changing the pH or the ionic strength of the mobile phase. bio-rad.com As the pH of the eluent approaches the isoelectric point of the compound, it loses its net charge and elutes from the column. researchgate.net IEC is often coupled with post-column derivatization, for example with ninhydrin, followed by photometric detection. altabioscience.comuni-mate.hu This approach is considered a gold standard method due to its robustness and reproducibility for amino acid quantification. altabioscience.com Anion-exchange chromatography has also been shown to be effective for separating a wide range of anionic metabolites, including N-acetyl-methionine, a related derivative. nih.gov

Mass Spectrometry-Based Characterization and Chiral Discrimination

Mass spectrometry is an indispensable tool not only for quantification but also for detailed structural elucidation and for tackling the complex challenge of chiral analysis.

Hybrid Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (TIMS-TOFMS) for Enantiomeric Separation

The enantiomers of a chiral molecule, such as the D- and L- forms of ethyl methionate, present a significant analytical challenge as they have identical physical and chemical properties in a non-chiral environment. Trapped ion mobility spectrometry (TIMS), a technique that separates ions based on their size, shape, and charge in the gas phase, offers a powerful solution. nih.govacs.org

To achieve enantiomeric separation with TIMS-TOFMS, the enantiomers are first converted into diastereomers by reacting them with a chiral derivatizing agent. nih.govacs.orgresearchgate.net A commonly used reagent for this purpose is (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC). nih.govacs.org The resulting diastereomers, for instance, (+)-FLEC-L-ethyl methionate and (+)-FLEC-D-ethyl methionate, have different three-dimensional structures. This difference in shape allows them to be separated in the TIMS cell based on their different collision cross-sections (CCS). nih.govnih.gov The separated ions are then analyzed by the TOF mass spectrometer. This method is fast, with total analysis times of less than 15 minutes, and highly sensitive, with detection limits in the nanomolar range. nih.govresearchgate.net

Table 3: TIMS-TOFMS Findings for Chiral Amino Acid Analysis

Parameter Finding/Observation Reference
Methodology Derivatization with a chiral reagent (e.g., (+)-FLEC) to form diastereomers. nih.govacs.orgresearchgate.net
Separation Principle Diastereomers are separated based on differences in their gas-phase ion mobility (collision cross-section). nih.govnih.gov
Instrumentation Hybrid Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (TIMS-TOFMS). nih.govacs.org
Performance Achieves separation for a majority of amino acid derivatives. nih.gov
Resolution Average TIMS resolution (K₀/ΔK₀) for FLEC-AA diastereomers was ~115. nih.govnih.gov
Speed Total analysis time (including derivatization) can be less than 15 minutes. nih.govresearchgate.net

| Sensitivity | Detection limits for D-enantiomers in the nanomolar range. | researchgate.netnih.gov |

This table highlights key research findings from studies using TIMS-TOFMS for the enantiomeric separation of derivatized amino acids.

Electrospray Ionization (ESI) and Adduct Formation Studies in MS

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing labile molecules like amino acid derivatives without causing significant fragmentation. illinois.eduacs.org In ESI, ions are typically formed in solution prior to being transferred to the gas phase. umd.edu For a molecule like this compound, ionization in positive mode usually occurs via protonation to form the [M+H]⁺ ion. illinois.edu

A key phenomenon in ESI-MS is the formation of adduct ions, where the analyte molecule associates with other ions present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). acdlabs.com The study of these adducts can provide additional confirmation of the molecular weight. Interestingly, in the context of TIMS for chiral separation of FLEC-derivatized amino acids, chiral discrimination was only observed for the sodiated adducts ([M+Na]⁺), not for protonated or potassiated ions, highlighting the critical role of adduct formation in certain advanced analytical methods. nih.govacs.orgnih.gov The stability and ionization efficiency of these adducts can be influenced by various factors, including solvent composition and the presence of additives like formic acid or ammonium (B1175870) acetate (B1210297). illinois.edumdpi.com

Derivatization Strategies for Enhanced Analytical Performance and Specificity

Derivatization is a crucial technique in analytical chemistry to modify an analyte, such as this compound, to enhance its suitability for a specific analytical method. This process can improve volatility for gas chromatography (GC), increase detection sensitivity, or enable the separation of stereoisomers.

Ethyl Chloroformate (ECF) Derivatization for Comprehensive Metabolite Profiling

Ethyl Chloroformate (ECF) is a versatile derivatizing agent frequently used in metabolomics for the analysis of a wide range of compounds, including amino acids and their esters. scispace.comresearchgate.net The primary advantage of ECF is its ability to react with various functional groups (amino, carboxyl, hydroxyl, and thiol groups) in a single step within an aqueous medium, which simplifies sample preparation. scispace.comasianpubs.orgnih.gov This makes it highly suitable for comprehensive metabolite profiling where numerous chemically diverse analytes need to be measured simultaneously. nih.gov

For this compound, ECF derivatization primarily targets the primary amine group. The reaction, typically carried out in an aqueous solution containing ethanol (B145695) and a base like pyridine (B92270), proceeds rapidly. asianpubs.org The derivatization converts the polar amino acid ester into a less polar, more volatile N-ethoxycarbonyl ethyl ester derivative. This enhanced volatility and thermal stability are essential for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). asianpubs.orgasianpubs.org

The general mechanism involves the reaction of the amino group with ECF, leading to the formation of a carbamate. This derivatization significantly improves the chromatographic behavior of the analyte on common nonpolar GC columns (like those with a dimethyl polysiloxane stationary phase) and provides characteristic mass spectra for reliable identification and quantification. asianpubs.orgnih.gov The resulting derivative of this compound is amenable to electron impact (EI) ionization in the mass spectrometer, often producing a prominent molecular ion or characteristic fragment ions that aid in structural confirmation. nih.gov

Table 1: Key Aspects of ECF Derivatization for GC-MS Analysis

ParameterDescriptionReference
Reagent Ethyl Chloroformate (ECF) asianpubs.orgnih.gov
Target Analyte This compound
Reaction Medium Aqueous solution, often with ethanol and pyridine asianpubs.org
Target Functional Group Primary amine (-NH₂) nih.gov
Product N-ethoxycarbonyl ethyl methionate asianpubs.org
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netasianpubs.org
Key Advantages Rapid, single-step reaction in aqueous media; enhances volatility and thermal stability; suitable for broad metabolite profiling. scispace.comasianpubs.org

This method has been successfully applied to analyze diverse metabolites in complex biological samples like urine and serum, demonstrating its robustness and reliability for metabolic studies. scispace.comresearchgate.net

Chiral Derivatizing Agents (e.g., (+)-1-(9-Fluorenyl)ethyl Chloroformate) for Diastereomer Formation

The analysis of racemic mixtures like this compound, which consists of D- and L-enantiomers, requires chiral separation techniques. A powerful strategy is to use a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard non-chiral chromatography methods, such as reversed-phase High-Performance Liquid Chromatography (HPLC). mdpi.com

(+)-1-(9-Fluorenyl)ethyl Chloroformate, commonly known as (+)-FLEC, is a widely used CDA for the chiral analysis of amino acids and amines. scientificlabs.co.uk It reacts with the primary amine group of both the D- and L-enantiomers of this compound to form a pair of diastereomeric derivatives. nih.gov This reaction is typically performed under mild basic conditions. nih.gov

The key features of FLEC are:

Chirality: It is an enantiomerically pure reagent.

Fluorescence: The fluorenyl group is a strong fluorophore, which allows for highly sensitive detection of the derivatives using a fluorescence detector. lookchem.com

Once the diastereomers are formed, they can be separated on a standard reversed-phase HPLC column (e.g., C8 or C18). nih.gov The difference in the spatial arrangement of the atoms in the diastereomers leads to different interactions with the stationary phase, resulting in different retention times and thus, separation. mdpi.com This approach allows for the accurate quantification of the individual D and L enantiomers of this compound in a sample. The method has been successfully applied to separate various amino acid enantiomers in complex matrices. nih.govacs.org

Table 2: Chiral Derivatization of this compound with (+)-FLEC

ParameterDescriptionReference
Analyte This compound (racemic mixture of D- and L-enantiomers)
Chiral Derivatizing Agent (+)-1-(9-Fluorenyl)ethyl Chloroformate [(+)-FLEC] nih.gov
Reaction Forms a pair of stable, fluorescent diastereomers.
Separation Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) scientificlabs.co.uknih.gov
Detection Fluorescence Detection
Outcome Separation and quantification of individual D- and L-enantiomers. mdpi.com

Application of Trialkyloxonium Salts for Alkylation in Analytical Contexts

Trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) ([Et₃O]⁺[BF₄]⁻), also known as Meerwein's salt, are powerful and versatile alkylating agents. chromatographyonline.comthieme-connect.com In analytical chemistry, they are used to derivatize analytes to improve their properties for analysis, particularly for GC-MS. These salts are notable for their ability to alkylate weakly nucleophilic functional groups under relatively mild conditions. researchgate.netthieme-connect.de

For a compound like this compound, the thioether group (-S-CH₃) is a potential site for alkylation by a trialkyloxonium salt. The sulfur atom in the methionine side chain can act as a nucleophile, attacking the ethyl group of the triethyloxonium salt. This reaction would convert the neutral thioether into a positively charged trialkylsulfonium salt. researchgate.netthieme-connect.de

The primary analytical utility of this derivatization would be to modify the polarity and reactivity of the molecule. While converting the thioether to a sulfonium (B1226848) salt increases polarity and reduces volatility, making it less suitable for GC, this specific reactivity can be exploited. For instance, subsequent reactions or specific detection methods could target the resulting sulfonium salt. Research has shown that trialkyloxonium salts are effective for derivatizing methionine and selenomethionine (B1662878) for GC-MS analysis by converting them into their ethyl derivatives in a single step. chromatographyonline.comresearchgate.net This suggests that under specific conditions, both the amino and thioether groups can be targeted to produce a volatile derivative suitable for GC-MS. These reagents are advantageous because they are non-volatile salts that are soluble in water and hydrolyze to safe by-products. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. beilstein-journals.org It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure confirmation. ipb.pt Both ¹H NMR and ¹³C NMR spectra provide unique fingerprints for the compound.

For this compound, the ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. Key expected signals include:

A triplet and a quartet for the ethyl ester group (-O-CH₂-CH₃).

Signals corresponding to the protons on the alpha-carbon (α-CH), and the adjacent methylene (B1212753) groups (-CH₂-CH₂-S-).

A singlet for the methyl group attached to the sulfur atom (-S-CH₃).

A signal for the amine protons (-NH₂).

The chemical shift, splitting pattern (multiplicity), and integration of these signals provide definitive evidence for the structure of this compound. libretexts.org

Similarly, the ¹³C NMR spectrum shows a signal for each unique carbon atom, and their chemical shifts are characteristic of their chemical environment (e.g., carbonyl carbon, carbons adjacent to oxygen or sulfur). acs.orgpitt.edu

Beyond static structural confirmation, NMR is a powerful technique for real-time reaction monitoring. researchgate.netmagritek.com By acquiring NMR spectra at regular intervals during a chemical reaction, one can observe the disappearance of reactant signals and the appearance of product signals. For example, in a synthesis or derivatization reaction involving this compound, ¹H NMR can be used to track the conversion by monitoring the change in the integrals of specific, well-resolved peaks corresponding to the reactant and the product. acs.org This provides valuable kinetic information and helps to determine when a reaction is complete. nsf.gov

Table 3: Representative NMR Data for Methionine Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm) RangeMultiplicity (¹H NMR)
¹HEthyl ester (-O-CH₂-CH₃ )1.2 - 1.4Triplet
¹HEthyl ester (-O-CH₂ -CH₃)4.1 - 4.3Quartet
¹HS-Methyl (-S-CH₃ )2.0 - 2.2Singlet
¹HMethylene (-CH₂ -S)2.5 - 2.7Multiplet
¹HAlpha-proton (α-CH )3.5 - 3.8Multiplet
¹³CCarbonyl (-C =O)170 - 175-
¹³CAlpha-carbon (α-C H)52 - 55-
¹³CS-Methyl (-S-C H₃)14 - 16-
Note: Chemical shifts are approximate and can vary based on the solvent and other molecular substituents. beilstein-journals.orgpitt.edu

Theoretical and Computational Chemistry Approaches to Ethyl Dl Methionate

Molecular Dynamics and Conformational Analysis of Ethyl DL-methionate

Molecular dynamics (MD) simulations and conformational analysis are powerful tools to investigate the dynamic behavior and stable conformations of molecules like this compound.

Conformational Preferences:

Research combining 1H NMR and electronic structure calculations has shed light on the conformational preferences of L-methionine ethyl ester. beilstein-journals.orgbeilstein-journals.org These studies, performed at the ωB97X-D/aug-cc-pVTZ level of theory, have identified the most stable conformers in both the isolated phase and in solution. beilstein-journals.orgbeilstein-journals.org The results indicate that the conformational stability of esterified derivatives of methionine is not highly sensitive to solvent effects. beilstein-journals.orgresearchgate.net This is in contrast to N-acetylated derivatives, where the conformational equilibrium is more significantly influenced by the solvent. beilstein-journals.orgresearchgate.net

The conformational preferences are not primarily dictated by intramolecular hydrogen bonding. beilstein-journals.orgresearchgate.net Instead, a combination of hyperconjugative and steric effects governs the stability of the different conformers. beilstein-journals.orgresearchgate.net For L-methionine ethyl ester, several low-energy conformers have been identified, with their relative populations determined by their Gibbs free energy. beilstein-journals.org

Solvent Effects:

Computational studies using the integral equation formalism polarizable continuum model (IEF-PCM) have been employed to understand the influence of solvents on the conformational landscape. beilstein-journals.orgbeilstein-journals.org For the related compound, N-acetyl-L-methionine ethyl ester, computational studies showed that a gauche conformation is stabilized in chloroform, while the energy difference between conformers is reduced in DMSO. vulcanchem.com

Table 1: Calculated Parameters for the Conformers of L-methionine ethyl ester

ConformerRelative Gibbs Free Energy (kcal/mol) - Gas PhasePopulation (%) - Gas PhaseRelative Gibbs Free Energy (kcal/mol) - ChloroformPopulation (%) - Chloroform
1-IXb 0.0053.9--
1-XIb 0.6617.7--
1-Xb 0.7016.4--
1-IIa 1.385.20.2316.6
1-IIIb 1.972.00.3713.2
1-IVa 1.991.90.4611.3
1-Vc 2.041.70.549.9
1-VIc 2.271.20.599.1

Data adapted from a conformational study of L-methionine derivatives. beilstein-journals.org The table shows the calculated relative Gibbs free energies and populations for the most stable conformers of L-methionine ethyl ester in the gas phase and in chloroform.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of this compound.

Electronic Properties:

Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to optimize the molecular structure and determine electronic properties. researchgate.netresearchgate.net These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. researchgate.net The energy gap between HOMO and LUMO indicates the potential for charge transfer within the molecule. researchgate.net

Photoemission and photoabsorption spectroscopy studies on methionine have revealed that the HOMO has a sulfur lone pair character. researchgate.net This characteristic contributes to the molecule's stability against photofragmentation compared to amino acids with aliphatic side chains. researchgate.net

Reactivity:

The electronic structure dictates the molecule's reactivity. For instance, in the one-electron oxidation of methionine derivatives induced by hydroxyl radicals, the initial reaction occurs at the sulfur atom. mdpi.com The presence of neighboring groups, such as the amino and carboxyl groups, plays a significant role in stabilizing the resulting radical cation through "through space" interactions. mdpi.com Esterification of the carboxyl group, as in this compound, influences the subsequent reaction pathways by eliminating decarboxylation. mdpi.com

Table 2: Computed Properties of this compound

PropertyValue
Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
XLogP3-AA 0.6
Topological Polar Surface Area 77.6 Ų
Formal Charge 0

Data from PubChem. nih.gov

Computational Modeling of Phase Transitions in Methionine and its Derivatives

Mechanism of Phase Transitions:

Solid-state phase transitions in DL-methionine have been characterized as first-order transitions involving both conformational and packing transformations. ru.nlrsc.org These transitions are often studied using molecular dynamics (MD) simulations, including steered molecular dynamics and umbrella sampling, to elucidate the mechanism. rsc.orgnih.govacs.org

The phase transition in DL-methionine involves the shifting of bilayers and rotation of the side chains. rsc.orgru.nl Computational studies have shown that the transition can proceed via different pathways depending on the presence of defect sites. acs.org In defect-free crystals, a cooperative mechanism is observed where bilayers shift while hydrogen bonds remain intact. acs.org In the presence of defects, a two-step process involving cooperative shifting followed by the breaking and reforming of hydrogen bonds via a nucleation-and-growth mechanism is seen. acs.org

The thermodynamics of these transitions, including the transition temperature and hysteresis, have been investigated using techniques like differential scanning calorimetry (DSC) and supported by computational models. ru.nl The interplay between van der Waals energy and configurational energy is crucial in determining the relative stability of different polymorphic forms. ru.nl

In Silico Studies of Enzyme-Substrate Interactions with Methionine Esters

In silico methods, particularly molecular docking and molecular dynamics simulations, are vital for studying how methionine esters, including this compound, interact with enzymes.

Enzyme Binding and Specificity:

Molecular docking studies are used to predict the binding modes and affinities of substrates like methionine esters to enzyme active sites. researchgate.netikm.org.my For example, in silico approaches have been used to analyze the polyspecificity of methionyl-tRNA synthetases (MetRSs) towards various methionine analogs. researchgate.net These studies help identify key residues in the enzyme's active site that are responsible for substrate recognition and binding. researchgate.net

The crystal structure of L-methionine decarboxylase in complex with L-methionine methyl ester has been determined, providing a detailed view of the enzyme-substrate interactions at an atomic level. rcsb.org Such structural information is invaluable for understanding the catalytic mechanism and for designing enzyme inhibitors or engineering enzymes with altered substrate specificity.

Rational Enzyme Design:

A combination of in silico docking, molecular dynamics, and rational mutagenesis has been successfully used to expand the substrate scope of enzymes like methionine sulfoxide (B87167) reductase (MsrA). acs.org By understanding the interactions between the enzyme and its substrate at a molecular level, researchers can rationally design mutations to create new biocatalysts with improved or altered activities. acs.org

Molecular dynamics simulations of enzyme-substrate complexes can also reveal the role of substrate dynamics in enzymatic specificity. acs.org Studies on methionine adenosyltransferases have shown that even with identical active sites, differences in substrate conformational dynamics can lead to different substrate specificities. acs.org

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Ethyl DL-methionate in academic research?

This compound (CAS 6297-53-6) can be synthesized via esterification of DL-methionine using ethanol under acidic catalysis. Post-synthesis, purification is critical due to potential byproducts like unreacted starting materials or hydrolyzed derivatives. Techniques include:

  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate) to isolate the ester .
  • Spectroscopic Characterization : Confirm structure via 1H^1H-NMR (e.g., methyl ester protons at δ 3.7 ppm) and IR (C=O stretch ~1740 cm1^{-1}) .
  • Purity Assessment : HPLC with UV detection (210 nm) or GC-MS for volatile impurities .

Note : Discrepancies exist in CAS numbers (e.g., 452-95-9 in vs. 6297-53-6 in ). Verify via authoritative databases like PubChem or Reaxys.

Advanced: How can researchers resolve contradictions in physicochemical data (e.g., CAS registry, boiling points) for Ethyl DL-methionine derivatives?

Data inconsistencies (e.g., CAS 452-95-9 for the free base vs. 6297-53-6 for the hydrochloride salt) may arise from poor source validation or misattribution. Mitigation strategies:

  • Cross-Referencing : Use multiple databases (e.g., SciFinder, NIST Chemistry WebBook) and peer-reviewed literature.
  • Experimental Validation : Reproduce key parameters (e.g., boiling point, vapor pressure) using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
  • Critical Evaluation : Check for salt vs. free base distinctions (e.g., hydrochloride salts alter solubility and melting points) .

Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?

For trace analysis in biological or environmental samples:

  • LC-MS/MS : Offers high sensitivity and specificity, especially for detecting metabolites or degradation products .
  • Derivatization-GC : Use silylation agents (e.g., BSTFA) to enhance volatility for GC analysis .
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.99), recovery (90–110%), and LOD/LOQ (e.g., 0.1 µg/mL) .

Advanced: How does the stability of this compound vary under different experimental conditions, and how can degradation be minimized?

Stability studies should assess:

  • pH Sensitivity : Hydrolysis accelerates under acidic/basic conditions; use buffered solutions (pH 6–8) for storage .
  • Thermal Degradation : Conduct accelerated stability testing at 40°C/75% RH; monitor via HPLC for decomposition peaks .
  • Light Exposure : Protect from UV light using amber glassware or stabilizers like BHT .

Advanced: What strategies are effective for studying this compound’s role in metal chelation or biochemical pathways?

  • Spectrophotometric Titration : Monitor chelation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via UV-Vis shifts at 250–300 nm .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants and stoichiometry for protein-ligand interactions .
  • Metabolomics : Use 13C^{13}C-labeled this compound to track incorporation into sulfur-containing metabolites via NMR or MS .

Basic: How should researchers address discrepancies between commercial reference standards and in-house synthesized this compound?

  • Comparative Analysis : Run parallel assays (e.g., melting point, chiral HPLC) to identify impurities or enantiomeric excess .
  • Traceability : Request Certificates of Analysis (CoA) from suppliers detailing purity, spectroscopic data, and pharmacopeial compliance (e.g., USP, EP) .

Advanced: What computational methods support the design of this compound derivatives for targeted applications?

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity .
  • Molecular Docking : Screen derivatives against enzymes (e.g., methionine adenosyltransferase) using AutoDock Vina .
  • QSAR Models : Corrogate structural features (e.g., ester chain length) with bioactivity data .

Key Considerations for Researchers

  • Data Integrity : Cross-validate conflicting CAS numbers or physicochemical properties using primary literature .
  • Method Reproducibility : Document synthesis and analytical protocols rigorously to align with FAIR principles .
  • Ethical Compliance : Adhere to safety guidelines (e.g., CLP regulations) for handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.